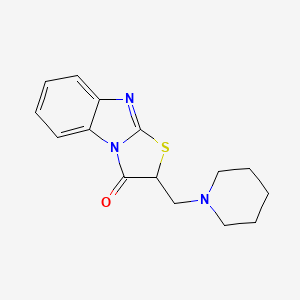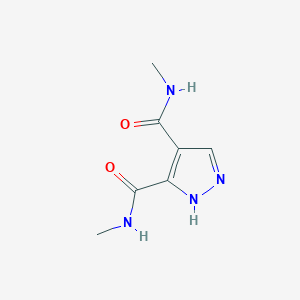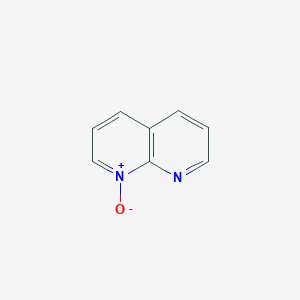
2-(Piperidinomethyl)thiazolo(3,2-a)benzimidazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Piperidinomethyl)thiazolo(3,2-a)benzimidazol-3(2H)-one is a heterocyclic compound that belongs to the thiazolo-benzimidazole family. This compound is known for its diverse pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidinomethyl)thiazolo(3,2-a)benzimidazol-3(2H)-one typically involves the reaction of 2-aminobenzimidazole with α-haloketones in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolo-benzimidazole core . The piperidinomethyl group is introduced via a nucleophilic substitution reaction using piperidine and formaldehyde under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Piperidinomethyl)thiazolo(3,2-a)benzimidazol-3(2H)-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Piperidine, formaldehyde, hydrochloric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted thiazolo-benzimidazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits significant biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer, anti-inflammatory, and immunomodulatory effects.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(Piperidinomethyl)thiazolo(3,2-a)benzimidazol-3(2H)-one involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo(3,2-a)benzimidazole: Shares the same core structure but lacks the piperidinomethyl group.
2-Substituted Thiazolo(3,2-a)benzimidazole Derivatives: Differ in the substituents attached to the core structure.
Uniqueness
2-(Piperidinomethyl)thiazolo(3,2-a)benzimidazol-3(2H)-one is unique due to its piperidinomethyl group, which enhances its pharmacological properties and allows for more diverse chemical modifications .
Propriétés
Numéro CAS |
22833-30-3 |
|---|---|
Formule moléculaire |
C15H17N3OS |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
2-(piperidin-1-ylmethyl)-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C15H17N3OS/c19-14-13(10-17-8-4-1-5-9-17)20-15-16-11-6-2-3-7-12(11)18(14)15/h2-3,6-7,13H,1,4-5,8-10H2 |
Clé InChI |
VUZMOPRLIIHSQK-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CC2C(=O)N3C4=CC=CC=C4N=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5a,7a-Dimethyl-8-(6-methylheptan-2-yl)-2,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-c]azepine-3,12-dione](/img/structure/B14701485.png)

![2-[10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]acetonitrile](/img/structure/B14701502.png)










